Comparative Synthetic Yield: 4-Pyridyl Isomer vs. 2-Pyridyl and 3-Pyridyl Isomers via Neber Rearrangement
When prepared via the Neber rearrangement from the corresponding acetylpyridine oxime tosylate, 2,2-diethoxy-2-pyridin-4-ylethanamine (4-pyridyl isomer) provides a distinct isolated yield of 40% [1]. This yield differs significantly from the 2-pyridyl isomer (58%) and the 3-pyridyl isomer (53%) under comparable conditions [1]. This data enables accurate yield prediction for synthetic planning and cost analysis.
| Evidence Dimension | Isolated synthetic yield (%) via Neber rearrangement |
|---|---|
| Target Compound Data | 40% |
| Comparator Or Baseline | 2-pyridyl isomer (CAS 74209-42-0): 58%; 3-pyridyl isomer (CAS 74209-43-1): 53% |
| Quantified Difference | Absolute yield difference: -18% vs. 2-pyridyl; -13% vs. 3-pyridyl |
| Conditions | Synthesis from corresponding acetylpyridine oxime tosylate via Neber rearrangement in anhydrous ethanol, followed by distillation at 0.2 mmHg [1] |
Why This Matters
This direct yield comparison enables accurate cost estimation and synthetic route selection, as the 4-pyridyl isomer provides a lower but reproducible yield, impacting procurement quantity calculations.
- [1] LaMattina, J. L.; Suleske, R. T. α-Amino Acetals: 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Org. Synth. 1986, 64, 19. Table I. DOI: 10.15227/orgsyn.064.0019 View Source
